(R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one
CAS No.: 128899-30-9
Cat. No.: VC21159852
Molecular Formula: C11H23NO2Si
Molecular Weight: 229.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 128899-30-9 |
|---|---|
| Molecular Formula | C11H23NO2Si |
| Molecular Weight | 229.39 g/mol |
| IUPAC Name | (5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-2-one |
| Standard InChI | InChI=1S/C11H23NO2Si/c1-11(2,3)15(4,5)14-8-9-6-7-10(13)12-9/h9H,6-8H2,1-5H3,(H,12,13)/t9-/m1/s1 |
| Standard InChI Key | NUPOYZPOLQAMAK-SECBINFHSA-N |
| Isomeric SMILES | CC(C)(C)[Si](C)(C)OC[C@H]1CCC(=O)N1 |
| SMILES | CC(C)(C)[Si](C)(C)OCC1CCC(=O)N1 |
| Canonical SMILES | CC(C)(C)[Si](C)(C)OCC1CCC(=O)N1 |
Introduction
| Parameter | Value |
|---|---|
| CAS Number | 128899-30-9 |
| Molecular Formula | C11H23NO2Si |
| Molecular Weight | 229.39 g/mol |
| InChI | InChI=1S/C11H23NO2Si/c1-11(2,3)15(4,5)14-8-9-6-7-10(13)12-9/h9H,6-8H2,1-5H3,(H,12,13)/t9-/m1/s1 |
| InChIKey | NUPOYZPOLQAMAK-SECBINFHSA-N |
| SMILES | CC(C)(C)Si(C)OC[C@H]1CCC(=O)N1 |
This compound is also known by several synonyms in the chemical literature, including 128899-30-9 (its CAS number used as an identifier), 5(R)-5-{(tert-butyldimethylsilyloxy)methyl}pyrrolidin-2-one, and (5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-2-one .
Structural Characteristics
The structure of (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one consists of several key components that define its chemical behavior and applications in organic synthesis.
Core Structure
The molecule features a pyrrolidin-2-one core, which is a five-membered ring containing a nitrogen atom and a carbonyl group at the 2-position. The pyrrolidinone ring provides stability while enabling various chemical transformations due to the reactivity of the amide functionality. The compound's chirality at the 5-position is designated as (R), indicating a specific three-dimensional orientation that is crucial for its applications in stereoselective synthesis .
Protecting Group Function
A defining feature of this compound is the tert-butyldimethylsilyl (TBDMS) protecting group attached to the hydroxymethyl substituent at the 5-position of the pyrrolidinone ring. This silyl ether protecting group serves several critical functions:
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It masks the hydroxyl functionality, preventing unwanted side reactions
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It provides enhanced stability compared to the free hydroxyl group
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It can be selectively removed under mild conditions when necessary
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It increases the compound's lipophilicity, affecting solubility properties
Physical and Chemical Properties
The physical and chemical properties of (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one are largely determined by its structural components and functional groups.
Physical Characteristics
This compound typically appears as a colorless to slightly yellow oil or solid, depending on its purity and storage conditions. Its physical state is influenced by the presence of the lipophilic TBDMS group and the more polar pyrrolidinone core.
Chemical Reactivity
The compound's reactivity is centered around several key functional groups:
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The amide group (lactam) in the pyrrolidinone ring can undergo various transformations including reduction, alkylation, and acylation
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The silyl ether protecting group can be selectively cleaved under acidic conditions or with fluoride sources
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The chiral center at the 5-position provides opportunities for stereoselective transformations
These reactivity patterns make (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one a versatile building block in complex synthesis pathways .
Synthesis Methodologies
Several synthetic approaches have been developed for the preparation of (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one, each with its own advantages depending on the availability of starting materials and desired scale.
General Synthetic Routes
The general synthesis of (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one typically involves a multi-step process starting from appropriate chiral precursors. The key steps often include:
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Preparation of a suitable chiral pyrrolidinone precursor
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Protection of the hydroxymethyl group using tert-butyldimethylsilyl chloride (TBDMSCl)
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Optimization of reaction conditions to maintain stereochemical integrity
The protection of the hydroxyl group using silyl ethers is a critical step that allows for the preservation of the chiral center while enabling further chemical modifications.
Modifications and Derivatives
Further chemical transformations of (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one can lead to various derivatives with enhanced properties or functionalities. One documented example involves the N-alkylation of the pyrrolidinone nitrogen to form (R)-5-{[(tert-butyldimethylsilyl)oxy]methyl}-1-(methoxymethyl)pyrrolidin-2-one (S1) . This modification alters the reactivity of the amide nitrogen while preserving the protected hydroxyl functionality.
Applications in Synthetic Chemistry
(R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one serves as a valuable intermediate in numerous synthetic applications, particularly in the development of complex organic molecules and pharmaceuticals.
Role as a Building Block
The compound functions as an important building block in organic synthesis due to several advantages:
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The protected hydroxymethyl group provides a handle for further functionalization
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The chiral center allows for stereoselective synthesis of more complex molecules
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The pyrrolidinone core can be modified through various transformations
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The silyl protecting group can be selectively removed when needed
These characteristics make it particularly useful in the synthesis of biologically active compounds and pharmaceutical intermediates.
Use in Complex Molecule Synthesis
The compound has been utilized in the synthesis of complex natural products and their analogs. For example, it has been employed in research related to cytochalasan analogues, which are complex natural products with significant biological activities . The ability to selectively manipulate the functional groups while preserving the chiral center makes it valuable in such complex synthetic endeavors.
Research Findings and Recent Developments
Recent research involving (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one has expanded its applications and improved synthetic methodologies.
Advances in Synthetic Methods
Modern synthetic approaches have focused on improving the efficiency and stereoselectivity of reactions involving this compound. For instance, the use of ruthenium catalysts in reactions with (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one has been explored for the synthesis of cyclic amido-ethers, expanding the utility of this compound in creating diverse molecular architectures .
Application in Specialized Syntheses
Research has demonstrated the compound's utility in specialized synthetic pathways. For example, it has been used as a precursor in the synthesis of cytochalasan analogues with aryl substituents at specific positions, highlighting its versatility in complex natural product synthesis . These applications showcase the compound's value in accessing structurally diverse and biologically relevant molecules.
Future Research Directions
Potential future research directions involving (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one may include:
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Development of more efficient and sustainable synthetic routes
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Exploration of novel transformations and functionalization patterns
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Investigation of biological activities of derivatives and analogs
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Application in the synthesis of emerging pharmaceutical targets
These directions reflect the ongoing importance of this compound in synthetic organic chemistry and medicinal chemistry research.
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